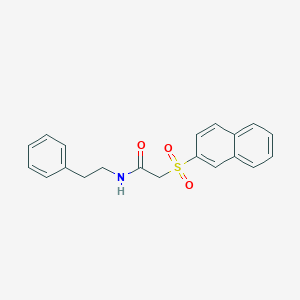
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide, also known as DMS, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thioether family and is known for its ability to inhibit the activity of certain enzymes in the body. In
作用机制
The mechanism of action of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide involves the inhibition of certain enzymes in the body. Specifically, 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide inhibits the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are molecules that can cause damage to cells and tissues, and are involved in the development of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide have been extensively studied. 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in these cells. Additionally, 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been shown to have anti-inflammatory properties, and to inhibit the activity of certain enzymes that are involved in the development of inflammation.
实验室实验的优点和局限性
One of the main advantages of using 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide in lab experiments is its specificity. 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide is able to selectively inhibit the activity of certain enzymes, without affecting other enzymes in the body. This makes it a valuable tool for researchers who are studying the role of specific enzymes in various biological processes. However, one of the main limitations of using 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide in lab experiments is its potential toxicity. 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the study of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide. One area of research could be in the development of new cancer treatments that are based on the inhibition of enzymes that are involved in the production of ROS. Additionally, 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide could be studied for its potential applications in the treatment of other diseases that are characterized by inflammation, such as arthritis. Finally, further studies could be conducted to determine the optimal concentration of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide for use in lab experiments, and to investigate potential strategies for reducing its toxicity.
合成方法
The synthesis method of 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 3-chloro-3-(1-piperidinyl)propyl sulfide in the presence of a base. This reaction yields 4,6-dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide, which is then purified using various chromatographic techniques.
科学研究应用
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer treatments.
属性
产品名称 |
4,6-Dimethyl-2-pyrimidinyl 3-oxo-3-(1-piperidinyl)propyl sulfide |
|---|---|
分子式 |
C14H21N3OS |
分子量 |
279.4 g/mol |
IUPAC 名称 |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H21N3OS/c1-11-10-12(2)16-14(15-11)19-9-6-13(18)17-7-4-3-5-8-17/h10H,3-9H2,1-2H3 |
InChI 键 |
QBIDXHQYDCNFPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)N2CCCCC2)C |
规范 SMILES |
CC1=CC(=NC(=N1)SCCC(=O)N2CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)